molecular formula C6H13NO2 B113201 2-Amino-2-(3-tetrahydrofuranyl)ethanol CAS No. 889949-68-2

2-Amino-2-(3-tetrahydrofuranyl)ethanol

Cat. No.: B113201
CAS No.: 889949-68-2
M. Wt: 131.17 g/mol
InChI Key: BYHDMZFKZJRAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-2-(3-tetrahydrofuranyl)ethanol involves the reaction of 2-aminoethanol with trichloroethanol, followed by the addition of tetrahydrofuran as a solvent . The reaction typically proceeds through a series of steps to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in batch reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-tetrahydrofuranyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and alcohols .

Scientific Research Applications

2-Amino-2-(3-tetrahydrofuranyl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-tetrahydrofuranyl)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence the activity of specific enzymes .

Comparison with Similar Compounds

Comparison: 2-Amino-2-(3-tetrahydrofuranyl)ethanol is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and differentiates it from other similar compounds .

Properties

IUPAC Name

2-amino-2-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDMZFKZJRAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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